molecular formula C19H22ClNO2 B7804989 3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride

3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride

Cat. No.: B7804989
M. Wt: 331.8 g/mol
InChI Key: VCZXZECZIRGUCZ-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a naphthalenone core, a hydroxyphenethyl group, and an amino methyl linkage. Its unique chemical properties make it a valuable subject of study for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Naphthalenone Core: The initial step involves the synthesis of the naphthalenone core through a Friedel-Crafts acylation reaction. This reaction requires an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Hydroxyphenethyl Group: The hydroxyphenethyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the naphthalenone core with a hydroxyphenethyl halide in the presence of a base such as sodium hydroxide.

    Amino Methyl Linkage Formation: The final step involves the formation of the amino methyl linkage through a reductive amination reaction. This step requires the reaction of the intermediate compound with formaldehyde and an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other bases for nucleophilic substitution; Lewis acids for electrophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

3,4-Dihydro-2-(((p-hydroxyphenethyl)amino)methyl)-1(2H)-naphthalenone hydrochloride can be compared with other similar compounds, such as:

    2-((p-Hydroxyphenethyl)amino)-1-tetralone: Similar structure but lacks the naphthalenone core.

    4-(2-Aminoethyl)phenol: Contains the hydroxyphenethyl group but lacks the naphthalenone core and amino methyl linkage.

    1-(2-Hydroxyphenyl)-2-(methylamino)ethanol: Similar functional groups but different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-hydroxyphenyl)ethyl-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)methyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZXZECZIRGUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C[NH2+]CCC3=CC=C(C=C3)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30007-39-7
Record name 1(2H)-Naphthalenone, 3,4-dihydro-2-(((2-p-hydroxyphenyl)ethylamino)methyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030007397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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